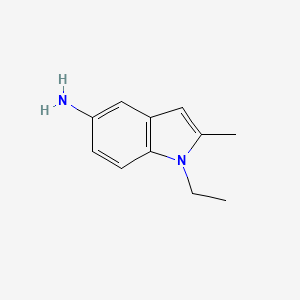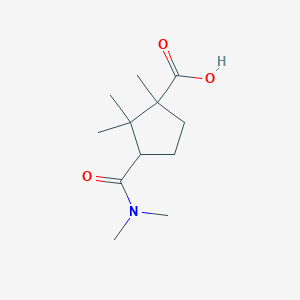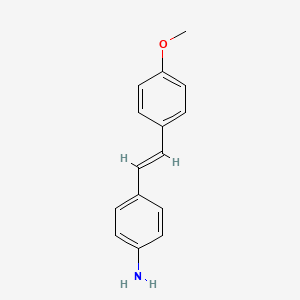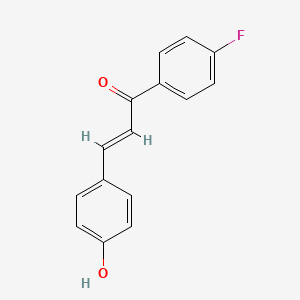
1-Ethyl-2-methyl-1H-indol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-methyl-1H-indol-5-amine is a derivative of the indole class of compounds, which are heterocyclic structures known for their presence in many natural products and pharmaceuticals. The indole ring system is a fused structure consisting of a benzene ring and a five-membered nitrogen-containing pyrrole ring. The specific compound has ethyl and methyl groups attached to the first and second positions of the indole ring, respectively, and an amine group at the fifth position.
Synthesis Analysis
The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. In the case of (2,3-Dihydro-1H-indol-5-ylmethyl)amine, a related compound, the synthesis involved the deprotection of phthalimide and acetyl groups from a precursor molecule . This method could potentially be adapted for the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine by modifying the starting materials and reaction conditions to introduce the ethyl and methyl groups at the desired positions.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of substituents on the indole ring, which can significantly affect the compound's chemical and biological properties. For instance, the introduction of alkyl groups, such as ethyl and methyl, can influence the molecule's lipophilicity, which in turn can affect its ability to cross biological membranes .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The presence of the amine group can make the compound a candidate for N-methylation reactions, as seen with various indole(ethyl)amine substrates . Additionally, the reactivity of the indole ring allows for further functionalization, which can be utilized to create selective inhibitors of enzymes like monoamine oxidases (MAOs) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-2-methyl-1H-indol-5-amine would be influenced by its molecular structure. The alkyl substituents would likely make the compound more hydrophobic compared to unsubstituted indole. The presence of the amine group could allow for the formation of salts with acids, which could modify its solubility and stability. The compound's reactivity with enzymes such as MAOs suggests it could have potential as a pharmacological agent, with the specific substituents playing a role in determining its selectivity and potency .
Wissenschaftliche Forschungsanwendungen
Synthese von Alkaloid-Derivaten
„1-Ethyl-2-methyl-1H-indol-5-amin“ dient als Schlüsselzwischenprodukt bei der Synthese komplexer Alkaloide. Alkaloide sind eine Klasse natürlich vorkommender organischer Verbindungen, die meist basische Stickstoffatome enthalten. Diese Verbindung ist aufgrund ihres Indolkerns entscheidend für die Konstruktion von Alkaloidgerüsten, die in vielen Arzneimitteln weit verbreitet sind .
Antitumoraktivität
Indolderivate, einschließlich „this compound“, wurden auf ihre potenziellen Antitumoreigenschaften untersucht. Der Indolanteil ist eine häufige Struktur, die in Verbindungen gefunden wird, die Aktivität gegen Krebszellen zeigen, was ihn zu einer wertvollen Einheit in der medizinisch-chemischen Forschung macht .
Antibakterielle Eigenschaften
Die Forschung hat gezeigt, dass Indolderivate potente antimikrobielle Wirkstoffe sein können. “this compound” kann zur Entwicklung neuer Verbindungen mit der Fähigkeit zur Bekämpfung einer Reihe von mikrobiellen Infektionen eingesetzt werden und so der wachsenden Besorgnis über Antibiotikaresistenz entgegenwirken .
Antivirale Mittel
Die strukturelle Vielseitigkeit von Indolderivaten ermöglicht die Entwicklung von antiviralen Mitteln. Modifikationen am “this compound”-Gerüst können zu Verbindungen mit inhibitorischer Aktivität gegen verschiedene Viren führen, darunter Influenza- und Coxsackie-B4-Virus .
Entzündungshemmende Anwendungen
Indolderivate sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen. Durch Modifizieren von “this compound” können Forscher neue Moleküle synthetisieren, die zur Behandlung von entzündlichen Erkrankungen eingesetzt werden können .
Neuroprotektive Wirkungen
Die Indolstruktur ist in der Neurochemie von Bedeutung, und Derivate von “this compound” könnten auf ihre neuroprotektiven Wirkungen untersucht werden. Dies könnte den Weg für Behandlungen von neurodegenerativen Erkrankungen ebnen .
Antidiabetisches Potenzial
“this compound” kann auch ein Vorläufer bei der Synthese von Verbindungen mit antidiabetischen Wirkungen sein. Der Indolkern ist ein häufiges Merkmal in mehreren Antidiabetika, und seine Derivate sind weiterhin ein Gebiet aktiver Forschung .
Enzyminhibition
Indolderivate können als Enzyminhibitoren wirken, was bei der Entwicklung von Medikamenten für verschiedene Krankheiten entscheidend ist. Durch die Inhibition spezifischer Enzyme könnten Verbindungen, die von “this compound” abgeleitet sind, zur Behandlung von Erkrankungen wie Bluthochdruck und Stoffwechselstörungen eingesetzt werden .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethyl-2-methylindol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-13-8(2)6-9-7-10(12)4-5-11(9)13/h4-7H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQHBDHTFPNMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424630 |
Source


|
| Record name | 1-ethyl-2-methylindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878733-38-1 |
Source


|
| Record name | 1-ethyl-2-methylindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)
![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)










